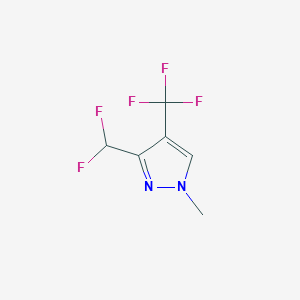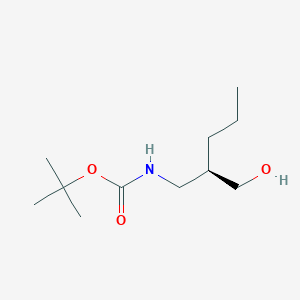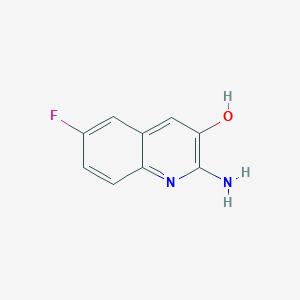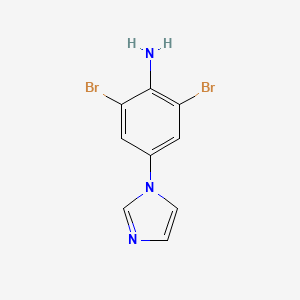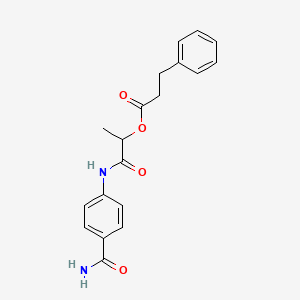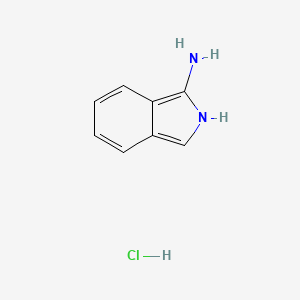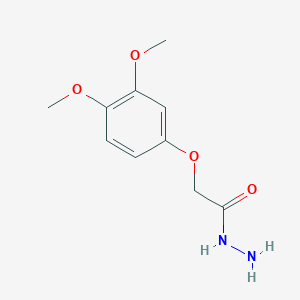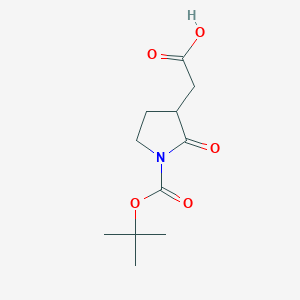
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidinone ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines in multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid typically involves the reaction of a pyrrolidinone derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The Boc group can be introduced under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Ni, H2/Rh, NaBH4, LiAlH4
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine via nucleophilic attack on di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-(tert-Butoxycarbonyl)-2-oxopyrrolidin-3-yl)acetic acid include other Boc-protected amino acids and derivatives, such as:
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Utilized in the synthesis of various chemical conjugates.
The uniqueness of this compound lies in its specific structure, which combines the stability of the Boc group with the reactivity of the pyrrolidinone ring, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H17NO5 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(12)15)6-8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Clé InChI |
HBBMZNMHYGAJIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


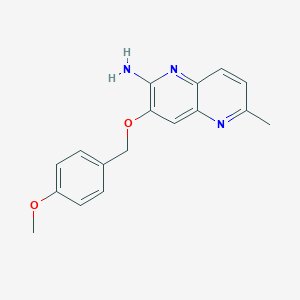
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
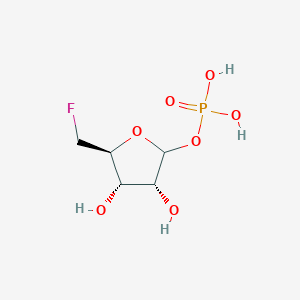

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

